5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Antiparasitic Chagas disease Trypanosoma cruzi

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-59-9) is a heterocyclic hybrid molecule composed of a 1,3,4-thiadiazol-2-amine core directly linked at the 5-position to a 1-ethyl-3-nitro-1H-pyrazole ring. With a molecular formula of C₇H₈N₆O₂S and a molecular weight of 240.24 g/mol, this compound bears a specific substitution pattern—an N-ethyl group and a nitro group at the 3-position of the pyrazole—that distinguishes it from a family of regioisomeric and methyl-substituted analogs.

Molecular Formula C7H8N6O2S
Molecular Weight 240.24
CAS No. 1946817-59-9
Cat. No. B2412092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
CAS1946817-59-9
Molecular FormulaC7H8N6O2S
Molecular Weight240.24
Structural Identifiers
SMILESCCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N
InChIInChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10)
InChIKeyJQTWMPKYIOVDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-59-9): Baseline Identity and Procurement Rationale


5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-59-9) is a heterocyclic hybrid molecule composed of a 1,3,4-thiadiazol-2-amine core directly linked at the 5-position to a 1-ethyl-3-nitro-1H-pyrazole ring . With a molecular formula of C₇H₈N₆O₂S and a molecular weight of 240.24 g/mol, this compound bears a specific substitution pattern—an N-ethyl group and a nitro group at the 3-position of the pyrazole—that distinguishes it from a family of regioisomeric and methyl-substituted analogs . The compound is commercially available at a typical purity of ≥95% from multiple suppliers, primarily for non-human research applications [1], and its structural blueprint situates it within a well-studied class of pyrazole–thiadiazole hybrids known to exhibit anticancer, anti-inflammatory, and antiparasitic activities in vitro [2][3].

Why Generic Substitution Fails for 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine: Structural Determinants That Preclude In-Class Swapping


Within the pyrazole–thiadiazole hybrid family, minor variations in substituent position and identity have profound effects on bioactivity. Published structure–activity relationship (SAR) studies on related series demonstrate that shifting the nitro group from the 3- to the 4-position of the pyrazole ring, or replacing the N-ethyl with an N-methyl group, alters electronic distribution, lipophilicity (cLogP), and hydrogen-bonding capacity [1][2]. These molecular perturbations directly affect target binding, as evidenced by 10-fold differences in IC₅₀ values among regioisomers within the same assay [1]. Consequently, a researcher cannot simply substitute the 4-nitro regioisomer (CAS 1946812-66-3) or the N-methyl analog (CAS 1946828-48-3) for the 3-nitro–N-ethyl variant and expect equivalent biological or physicochemical behavior [2]. Procurement of the specific CAS-numbered compound is therefore essential for experimental reproducibility and SAR integrity .

Quantitative Differentiation Evidence for 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Regioisomeric Nitro Position: 3-Nitro vs. 4-Nitro Pyrazole in Head-to-Head Trypanocidal Activity

Direct head-to-head comparison in the pyrazole-thiadiazole class reveals that a 4-nitro substituted analog (derivative 2k, 4-NO₂) demonstrated potent antiparasitic activity against intracellular amastigotes of Trypanosoma cruzi and significantly reduced parasite load in 3D cardiac microtissue, while the 3-nitro regioisomeric series (including the target compound’s substitution pattern) remains uncharacterized in this assay, creating a critical data gap that the target compound can uniquely address [1]. The 3-nitro positioning alters the electron-withdrawing effect on the pyrazole ring relative to the 4-nitro isomer, which is predicted to modulate reduction potential and reactivity with parasitic nitroreductases [1].

Antiparasitic Chagas disease Trypanosoma cruzi

N-Alkyl Substituent Size: Ethyl vs. Methyl in Pyrazole-Thiadiazole Anticancer Activity

Cross-study comparison within the Gomha et al. (2015) pyrazole-thiadiazole series shows that compounds bearing an N-ethyl substituent on the pyrazole ring exhibited measurable cytotoxicity against MCF-7 breast carcinoma cells, with the most active compounds achieving IC₅₀ values of 21.3 ± 0.72 µg cm⁻³ [1]. The N-methyl analog (CAS 1946828-48-3), while structurally similar, has not been evaluated in the same published assay, and the increased lipophilicity conferred by the ethyl group (estimated ΔcLogP ≈ +0.5 vs. methyl) is expected to enhance membrane permeability and potentially improve intracellular target engagement [1][2].

Anticancer MCF-7 Cytotoxicity

Class-Level COX-2 Inhibitory Potency of Pyrazole-Thiadiazole Hybrids as a Benchmark for Anti-Inflammatory Screening

The pyrazole-thiadiazole hybrid scaffold has been validated as a privileged structure for selective COX-2 inhibition. In a series of 1,3,4-trisubstituted pyrazole-thiadiazole derivatives reported by Alegaon et al. (2014), all compounds showed COX-2 inhibition with IC₅₀ values ranging from 1.33 to 17.5 µM, and the most potent compound (5c) achieved an IC₅₀ of 1.33 µM with a selectivity index (SI) exceeding 60 over COX-1 [1]. The target compound, bearing the 3-nitro-1-ethyl-pyrazole motif, represents an uninvestigated substitution pattern within this validated pharmacophore, presenting an opportunity to probe the effect of nitro positioning on COX-2 selectivity [1].

COX-2 inhibition Anti-inflammatory Selectivity index

EGFR Kinase Inhibition: A Quantitative Benchmark from the Pyrazole-Thiadiazole Class Supporting Oncology Applications

Pyrazole-thiadiazole hybrids have demonstrated potent EGFR kinase inhibition, with compound 6g from a 2023 series achieving an IC₅₀ of 0.024 ± 0.002 µM against the EGFR enzyme and an A549 lung cancer cell growth inhibition IC₅₀ of 1.537 ± 0.097 µM [1]. This sub-nanomolar enzymatic potency establishes the scaffold's capacity for high-affinity kinase engagement. The target compound’s 1-ethyl-3-nitro-pyrazole substitution pattern has not been tested in this EGFR assay but offers a distinct electronic and steric profile compared to the 6g series, which utilized different aryl substitutions on the thiadiazole ring [1].

EGFR inhibitor Lung cancer Kinase assay

Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity as Procurement Decision Drivers

Computational profiling of pyrazole-thiadiazole derivatives reveals that N-alkyl chain length and nitro-group positioning directly modulate cLogP (lipophilicity) and polar surface area (PSA). Published data for related compounds show that the ethyl substituent increases cLogP by approximately 0.5 log units compared to the methyl analog, while the 3-nitro group contributes to an electron-deficient pyrazole ring that may enhance stacking interactions with aromatic residues in enzyme active sites [1]. The target compound (MW 240.24, 2 H-bond donors, 7 H-bond acceptors) falls within drug-like physicochemical space per Lipinski’s rules [1].

Lipophilicity Drug-likeness Physicochemical profiling

NF-κB Inhibitory and Cardioprotective Activity as an Emerging Therapeutic Vector for Pyrazole-Thiadiazole Hybrids

A 2020 study demonstrated that novel pyrazole-thiadiazole derivatives act as potent NF-κB transcriptional inhibitors in a luciferase reporter assay and conferred cardioprotective effects against isoproterenol-induced myocardial infarction in Sprague-Dawley rats [1]. While the specific compounds tested differ in substitution pattern from the target compound, the validated NF-κB inhibitory activity of the pyrazole-thiadiazole core scaffold provides a mechanistic rationale for exploring the target compound in inflammatory and cardiovascular disease models [1].

NF-κB inhibition Cardioprotection Myocardial infarction

Recommended Research and Industrial Application Scenarios for 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine Based on Evidence


Antiparasitic Drug Discovery: Completing Nitro-Position SAR in Chagas Disease

The target compound can serve as a critical 3-nitro regioisomeric probe to complement existing data on 4-nitro pyrazole-thiadiazole analogs that have shown activity against Trypanosoma cruzi intracellular amastigotes in 3D cardiac microtissue models [1]. Researchers should prioritize procurement of this specific CAS number to systematically evaluate whether the 3-nitro positioning confers superior antiparasitic potency, altered nitroreductase activation kinetics, or improved selectivity over host cells compared to the already-characterized 4-nitro series [1].

Oncology Lead Optimization: EGFR Kinase and Cytotoxicity Screening with a Novel Nitro-Substituted Scaffold

Given the demonstrated sub-nanomolar EGFR inhibitory activity (IC₅₀ = 0.024 µM) and A549 cell growth suppression (IC₅₀ = 1.537 µM) of pyrazole-thiadiazole hybrids [1], the target compound should be incorporated into kinase inhibitor screening cascades. Its unique 3-nitro-1-ethyl-pyrazole motif has not been evaluated in published EGFR or cancer cell line panels, representing a genuine opportunity to identify novel structure–activity relationships and potentially improved selectivity over wild-type EGFR or resistant mutants [1].

Inflammation and Cardiovascular Research: NF-κB Pathway Modulation with an Unexplored Nitro Regioisomer

The validated cardioprotective and NF-κB inhibitory activity of pyrazole-thiadiazole derivatives in a rat myocardial infarction model supports the use of the target compound in inflammation-focused phenotypic screening [1]. Industrial research groups developing NF-κB pathway inhibitors for cardiovascular or autoimmune indications should acquire this compound to determine whether the 3-nitro substitution pattern offers differentiated potency, pharmacokinetics, or toxicity profiles relative to previously tested analogs [1].

Anti-Inflammatory Agent Design: COX-2 Selectivity Profiling of a 3-Nitro Pyrazole-Thiadiazole Hybrid

The established COX-2 inhibitory activity of pyrazole-thiadiazole hybrids, with selectivity indices exceeding 60 for the lead compound [1], positions the target compound as a rational candidate for COX-2 selectivity screening. Procurement and testing of the 1-ethyl-3-nitro variant would address a conspicuous gap in the SAR literature, as all previously reported selective COX-2 inhibitors in this class bear different substitution patterns on the pyrazole and thiadiazole rings [1].

Quote Request

Request a Quote for 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.